molecular formula C5H9BrO2 B1268106 (3-(Bromomethyl)oxetan-3-yl)methanol CAS No. 22633-44-9

(3-(Bromomethyl)oxetan-3-yl)methanol

Cat. No.: B1268106
CAS No.: 22633-44-9
M. Wt: 181.03 g/mol
InChI Key: SESXZSLSTRITGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol typically involves multiple steps:

    Formation of Propylene Glycol Hydrochloride: Propylene glycol reacts with hydrochloric acid to form propylene glycol hydrochloride.

    Generation of 3-Bromopropanediol: Propylene glycol hydrochloride is reacted with potassium bromide to produce 3-bromopropanediol.

    Synthesis of 3-Bromopropanol: 3-Bromopropanediol is treated with sodium hydroxide to yield 3-bromopropanol.

    Formation of 3-Bromomethyl-3-hydroxypropyl Ether: 3-Bromopropanol reacts with diethyl ether in the presence of copper iodide to generate 3-bromomethyl-3-hydroxypropyl ether.

    Final Product: 3-Bromomethyl-3-hydroxypropyl ether is then reacted with sodium hydroxide to produce this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-(Bromomethyl)oxetan-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include azides, thiocyanates, and various substituted oxetanes.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary and secondary alcohols.

Scientific Research Applications

(3-(Bromomethyl)oxetan-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Bromomethyl)oxetan-3-yl)methanol involves its reactivity due to the presence of the bromomethyl and hydroxyl groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The oxetane ring structure also contributes to its unique reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromomethyl-3-hydroxypropyl Ether
  • 3-Bromopropanol
  • 3-Bromopropanediol

Uniqueness

(3-(Bromomethyl)oxetan-3-yl)methanol is unique due to its oxetane ring structure, which imparts special reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in various industrial applications .

Properties

IUPAC Name

[3-(bromomethyl)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c6-1-5(2-7)3-8-4-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESXZSLSTRITGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945295
Record name 3-(Bromomethyl)-3-oxetanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22633-44-9
Record name 3-(Bromomethyl)-3-oxetanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(bromomethyl)oxetan-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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